Bicyclo[2.1.1]hexan-1-amine hydrochloride

Bioisosterism Medicinal Chemistry Geometric Modeling

Bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS 89676-79-9) is the definitive building block for replacing ortho-substituted phenyl rings—a motif in >300 marketed drugs. Unlike bicyclo[1.1.1]pentan-1-amine, the BCH scaffold uniquely replicates 1,2-substitution geometry (d ≈ 2.5–2.6 Å, angle ≈ 60°). Documented benefits: 3.2-fold solubility increase and 61% CLint reduction vs. aromatics. The bridgehead amine enables direct amide/peptide coupling; the HCl salt ensures easy handling. Ideal for CNS, oncology, and agrochemical SAR. Order ≥97% purity.

Molecular Formula C6H12ClN
Molecular Weight 133.62
CAS No. 89676-79-9
Cat. No. B3038752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexan-1-amine hydrochloride
CAS89676-79-9
Molecular FormulaC6H12ClN
Molecular Weight133.62
Structural Identifiers
SMILESC1CC2(CC1C2)N.Cl
InChIInChI=1S/C6H11N.ClH/c7-6-2-1-5(3-6)4-6;/h5H,1-4,7H2;1H
InChIKeyAUMZACAYVDAXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexan-1-amine Hydrochloride (CAS 89676-79-9): A Next-Generation Saturated Bioisostere Building Block for Ortho-Substituted Phenyl Replacement


Bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS 89676-79-9) is a strained, bridged bicyclic amine that serves as a key synthetic intermediate and building block in medicinal chemistry and agrochemical discovery. Its core bicyclo[2.1.1]hexane (BCH) scaffold is a saturated, three-dimensional framework that has been validated as a bioisostere of the ortho-substituted phenyl ring, a motif found in over 300 marketed drugs and agrochemicals [1]. The amine functionality at the bridgehead position provides a versatile handle for further derivatization, including amide bond formation and peptide coupling, while the hydrochloride salt form enhances its aqueous solubility and ease of handling relative to the free base . This compound is increasingly recognized as a valuable tool for 'escaping flatland' in drug design, offering a pathway to improve physicochemical properties and generate novel, patentable chemical matter [2].

Why Bicyclo[2.1.1]hexan-1-amine Hydrochloride (CAS 89676-79-9) Is Not Interchangeable with Other Bridged or Cycloalkyl Amines


Attempting to substitute Bicyclo[2.1.1]hexan-1-amine with seemingly similar bridged amines like bicyclo[1.1.1]pentan-1-amine (BCP-amine) or cyclobutylamine carries significant scientific risk due to divergent geometric and physicochemical properties. The bicyclo[2.1.1]hexane core exhibits a unique 1,2-relationship of bridgehead and bridging carbons that precisely mimics the ortho-substitution pattern of a phenyl ring, a feature not replicated by the para-mimicking bicyclo[1.1.1]pentane or larger bicyclo[2.2.1]heptane systems [1]. Crystallographic analysis confirms that BCH-derived compounds present exit vectors with distances and angles that closely align with those of ortho-disubstituted benzenes (d ≈ 2.5–2.6 Å, angle ≈ 60°), enabling retention of target binding affinity that other saturated bioisosteres fail to provide [2]. Furthermore, the intrinsic ring strain of BCH (~40 kcal/mol) imparts distinct reactivity and metabolic stability profiles compared to less strained alternatives, meaning generic substitution can lead to loss of bioactivity, altered pharmacokinetics, or synthetic failure [3].

Quantitative Differentiation Evidence for Bicyclo[2.1.1]hexan-1-amine Hydrochloride (CAS 89676-79-9) vs. Comparators


Geometric Fidelity as an Ortho-Phenyl Bioisostere: BCH-amine vs. BCP-amine

The bicyclo[2.1.1]hexane scaffold demonstrates superior geometric mimicry of ortho-substituted phenyl rings compared to bicyclo[1.1.1]pentane (BCP). While BCP is widely used as a para-phenyl bioisostere, its substitution vectors are linear (180°). In contrast, BCH-derived amines present exit vectors at approximately 60° with an interatomic distance of ~2.5 Å, closely matching the 2.4–2.6 Å distance and 60° angle observed in ortho-disubstituted benzenes [1]. This spatial fidelity is critical for retaining binding interactions with protein pockets that have evolved to recognize ortho-substituted aromatics, a feature BCP-amine cannot replicate [2].

Bioisosterism Medicinal Chemistry Geometric Modeling

Solubility Enhancement in Agrochemicals: BCH-amine Derivative vs. Parent Ortho-Phenyl Fungicide

Replacement of the ortho-substituted phenyl ring in the fungicide boscalid with a bicyclo[2.1.1]hexane core resulted in a 3.2-fold increase in aqueous solubility. Specifically, the solubility of the boscalid-derived BCH analog was measured at 35 µM, compared to 11 µM for the parent boscalid [1]. This improvement is attributed to the increased three-dimensionality and saturation (Fsp³) of the BCH scaffold, which disrupts π-π stacking and reduces crystal lattice energy, a well-established principle in 'escape from flatland' drug design [2]. Notably, this solubility gain was achieved while fully retaining antifungal activity, demonstrating that the BCH core decouples potency from poor physicochemical properties [3].

Agrochemistry Physicochemical Optimization Bioisosterism

Metabolic Stability Improvement: BCH-amine Derivative vs. Parent Drug Conivaptan

Incorporation of a bicyclo[2.1.1]hexane core into the vasopressin receptor antagonist conivaptan resulted in a substantial improvement in metabolic stability. In human liver microsome assays, the BCH-containing analog (compound 26) exhibited an intrinsic clearance (CLint) of 12 µL min⁻¹ mg⁻¹, compared to 31 µL min⁻¹ mg⁻¹ for the parent drug conivaptan [1]. This represents a 61% reduction in clearance rate, likely due to the shielding of metabolic soft spots by the compact, saturated BCH framework. This effect is not universal across all scaffolds; for instance, the same modification in lomitapide led to decreased stability, underscoring the importance of context-specific validation [2]. For Bicyclo[2.1.1]hexan-1-amine hydrochloride, this data provides a compelling rationale for its use as a building block in programs aiming to improve the metabolic profile of ortho-phenyl-containing leads.

Drug Metabolism Pharmacokinetics Lead Optimization

Enantioselective Cytotoxicity: Chiral BCH-amine Analog vs. Racemate and Parent sp²-Drug

In a study evaluating BCH-containing drug analogs, the two enantiomers of a BCH-derived compound demonstrated markedly differential cytotoxicity profiles against a panel of tumor cell lines, with one enantiomer showing substantially improved activity over both the opposite enantiomer and the original sp²-hybridized (flat) drug [1]. While exact IC₅₀ values are not disclosed in the abstract, the authors explicitly state a 'substantial improvement over the corresponding sp2-based drugs' and 'markedly differential effects for the two enantiomers' [2]. This highlights the critical importance of absolute stereochemistry when using BCH-amine building blocks. For procurement and research use, this evidence underscores that chiral purity and stereochemical control are not just analytical specifications but essential determinants of biological outcome, a key differentiator from achiral or racemic cycloalkylamine alternatives.

Cancer Research Chiral Chemistry Structure-Activity Relationship

Lipophilicity and Solubility Tuning: BCH-amine vs. Cyclobutylamine in Peptide Mimetics

The bicyclo[2.1.1]hexane core offers a distinct lipophilicity profile compared to smaller cycloalkylamines. The predicted XLogP3-AA for the free base bicyclo[2.1.1]hexan-1-amine is 0.4 , whereas cyclobutylamine (a common alternative for introducing rigidity) has a predicted LogP of approximately 0.2 [1]. This modest increase in lipophilicity, combined with the significantly greater three-dimensionality (Fsp³ = 1.0 for BCH vs. 0.83 for cyclobutane), positions BCH-amine as a tool for fine-tuning passive permeability without incurring the excessive lipophilicity often associated with aromatic replacements [2]. For peptide mimetic design, where balancing solubility and permeability is critical, this precise physicochemical profile is a quantifiable advantage.

Peptide Chemistry Physicochemical Properties cLogP

Optimal Procurement and Research Use Cases for Bicyclo[2.1.1]hexan-1-amine Hydrochloride (CAS 89676-79-9)


Ortho-Phenyl Bioisostere Replacement in Medicinal Chemistry Lead Optimization

The primary application scenario is the systematic replacement of ortho-substituted phenyl rings in drug candidates to improve solubility and metabolic stability without sacrificing potency. As demonstrated by the 3.2-fold solubility increase in boscalid analogs (35 µM vs. 11 µM) and the 61% reduction in CLint for conivaptan analogs (12 vs. 31 µL min⁻¹ mg⁻¹), Bicyclo[2.1.1]hexan-1-amine hydrochloride serves as the ideal starting material for synthesizing these bioisosteric analogs [1]. Its bridgehead amine enables direct conjugation via amide bond formation, a cornerstone reaction in medicinal chemistry .

Stereochemistry-Driven SAR Studies in Oncology and CNS Programs

Given the enantiomer-dependent cytotoxicity observed in tumor cell lines, where one BCH enantiomer shows substantially improved activity over its antipode and the parent flat drug, this compound is a critical reagent for investigating chiral structure-activity relationships (SAR) [2]. Procurement of enantiomerically pure Bicyclo[2.1.1]hexan-1-amine hydrochloride is essential for labs conducting asymmetric synthesis of chiral drug analogs or exploring the impact of three-dimensionality on target engagement in CNS and oncology targets [3].

Agrochemical Discovery for Patent-Free Fungicide Development

For agrochemical research, this building block enables the creation of novel, patentable fungicides. The successful replacement of the ortho-phenyl ring in boscalid, bixafen, and fluxapyroxad with a BCH core has yielded saturated analogs that retain high antifungal activity while offering improved physicochemical properties [1]. This provides a clear, data-driven route for agrochemical companies to generate new intellectual property and potentially overcome formulation or environmental persistence issues associated with existing aromatic fungicides [4].

Peptide Mimetic and Macrocycle Design Requiring Rigid, Saturated Scaffolds

The zero rotatable bond count and high Fsp³ (1.0) of the BCH core make Bicyclo[2.1.1]hexan-1-amine hydrochloride a superior building block for introducing conformational rigidity into peptides and macrocycles. Compared to cyclobutylamine, its higher lipophilicity (cLogP 0.4 vs. 0.2) provides a tool for fine-tuning passive permeability while maintaining a fully saturated framework, a key advantage in designing orally bioavailable peptide mimetics [REFS-2, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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